molecular formula C18H16ClN3O2 B11460611 1-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide

1-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide

Cat. No.: B11460611
M. Wt: 341.8 g/mol
InChI Key: NOKHPBBUAMOJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the pyrazole class of chemicals This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the reaction of 3-chlorophenylhydrazine with 4-methoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by the introduction of the carboxamide group through an amide coupling reaction. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(3-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it can interact with cellular signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

1-(3-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-YL)METHANOL: Similar structure but with a hydroxyl group instead of a carboxamide group.

    1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE: Similar structure but with an aldehyde group instead of a carboxamide group.

The uniqueness of 1-(3-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOLE-4-CARBOXAMIDE lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide

InChI

InChI=1S/C18H16ClN3O2/c1-24-17-7-5-13(6-8-17)10-20-18(23)14-11-21-22(12-14)16-4-2-3-15(19)9-16/h2-9,11-12H,10H2,1H3,(H,20,23)

InChI Key

NOKHPBBUAMOJCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CN(N=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.